Asaton

Übersicht

Beschreibung

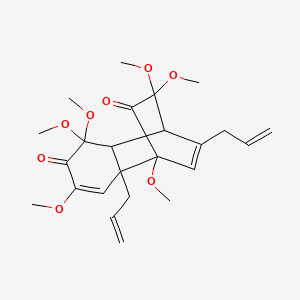

3,3,5,8,10,10-Hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[62202,7]dodeca-5,11-diene-4,9-dione is a complex organic compound characterized by its unique tricyclic structure and multiple methoxy groups

Wissenschaftliche Forschungsanwendungen

3,3,5,8,10,10-Hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

Target of Action

Asatone, an active component isolated from Radix et Rhizoma Asari, primarily targets Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival . MAPKs are involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .

Mode of Action

Asatone interacts with its targets by activating NF-κB and downregulating p-MAPK pathways, specifically ERK, JNK, and p38 . This interaction results in an anti-inflammatory effect .

Biochemical Pathways

The activation of NF-κB and the downregulation of p-MAPK pathways by Asatone affect the inflammatory response within the body . NF-κB is involved in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens . MAPKs regulate cellular activities such as gene expression, mitosis, differentiation, proliferation, and cell survival/apoptosis .

Pharmacokinetics

It is known that asatone is an active component isolated from radix et rhizoma asari . More research is needed to fully understand the pharmacokinetics of Asatone.

Result of Action

The activation of NF-κB and the downregulation of p-MAPK pathways by Asatone result in an anti-inflammatory effect . This can drastically prevent cytotoxicity and concentration-dependently reduce Nitric Oxide (NO) production .

Biochemische Analyse

Biochemical Properties

Asatone plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in inflammatory pathways. It has been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinases, which are key regulators of inflammation . By inhibiting these enzymes, Asatone reduces the production of pro-inflammatory cytokines and other inflammatory mediators. Additionally, Asatone interacts with various biomolecules, including reactive oxygen species, to exert its antioxidant effects.

Cellular Effects

Asatone has been observed to influence various types of cells and cellular processes. In immune cells, such as macrophages and neutrophils, Asatone reduces the production of inflammatory cytokines and chemokines, thereby modulating the immune response . In epithelial cells, Asatone enhances the expression of antioxidant enzymes, leading to a reduction in oxidative stress. Furthermore, Asatone has been shown to affect cell signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinases pathways, which play crucial roles in regulating gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Asatone involves its interaction with specific biomolecules and enzymes. Asatone binds to the active sites of nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinases, inhibiting their activity and preventing the phosphorylation of downstream targets . This inhibition leads to a decrease in the production of pro-inflammatory cytokines and other inflammatory mediators. Additionally, Asatone has been shown to modulate gene expression by influencing the activity of transcription factors involved in inflammatory and oxidative stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Asatone have been studied over various time periods. Asatone has demonstrated stability under different experimental conditions, maintaining its anti-inflammatory and antioxidant properties over time. Long-term studies have shown that Asatone can reduce chronic inflammation and oxidative stress in in vitro and in vivo models . The degradation of Asatone and its metabolites over extended periods has also been observed, which may affect its long-term efficacy.

Dosage Effects in Animal Models

The effects of Asatone vary with different dosages in animal models. At low doses, Asatone has been shown to exert anti-inflammatory and antioxidant effects without causing significant toxicity. At higher doses, Asatone may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects of Asatone plateau at certain dosages, and further increases in dosage do not result in additional therapeutic benefits.

Metabolic Pathways

Asatone is involved in various metabolic pathways, including those related to inflammation and oxidative stress. It interacts with enzymes such as nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinases, modulating their activity and influencing metabolic flux . Asatone also affects the levels of metabolites involved in these pathways, leading to a reduction in pro-inflammatory cytokines and reactive oxygen species.

Transport and Distribution

Within cells and tissues, Asatone is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of Asatone into cells, where it can exert its effects. Asatone has been shown to accumulate in specific tissues, including the liver and kidneys, where it interacts with target enzymes and proteins . The localization and accumulation of Asatone within these tissues are crucial for its therapeutic effects.

Subcellular Localization

Asatone is localized within specific subcellular compartments, including the cytoplasm and nucleus. It interacts with various biomolecules within these compartments, influencing their activity and function. Post-translational modifications, such as phosphorylation, may also play a role in directing Asatone to specific subcellular locations . The subcellular localization of Asatone is essential for its ability to modulate cellular processes and exert its therapeutic effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Formation of the tricyclic core: This can be achieved through cyclization reactions involving dienes and dienophiles under specific conditions.

Introduction of methoxy groups: Methoxylation reactions are carried out using methanol and a suitable catalyst.

Addition of prop-2-enyl groups: This step involves allylation reactions using prop-2-enyl halides and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3,3,5,8,10,10-Hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione undergoes various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3’,4’,5,6,7,8-Hexamethoxyflavone: A flavone derivative with similar methoxy groups.

Hexamethoxymethylmelamine: A triazine derivative with multiple methoxy groups.

rel-(7S,8S,7’R,8’R)-3,3’,4,4’,5,5’-hexamethoxy-7.O.7’,8.8’-lignan: A lignan with a similar methoxy pattern.

Uniqueness

3,3,5,8,10,10-Hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione is unique due to its tricyclic structure and the specific arrangement of methoxy and prop-2-enyl groups, which confer distinct chemical and biological properties.

Biologische Aktivität

3,3,5,8,10,10-Hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione, also known as Asatone A (CID 431129), is a complex organic compound with significant biological potential. This article explores its biological activity based on diverse research findings.

Chemical Structure

The compound features a unique tricyclic structure with multiple methoxy groups that contribute to its biological properties. The structural formula can be represented as follows:

Antioxidant Properties

Research indicates that Asatone A exhibits antioxidant activity , which is crucial for combating oxidative stress in cells. This property is essential for protecting cellular components from damage caused by reactive oxygen species (ROS).

Anti-inflammatory Effects

Asatone A has been shown to modulate inflammatory pathways. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various cellular models. This effect is particularly relevant in conditions like ischemic stroke where inflammation plays a critical role in pathology .

The biological mechanisms through which Asatone A exerts its effects include:

- Regulation of Apoptosis : The compound influences apoptotic pathways by modulating key proteins involved in cell survival and death.

- Cell Signaling Pathways : It interacts with signaling pathways such as MAPK and PI3K/Akt, which are vital for cell proliferation and survival .

Study 1: Ischemic Stroke Treatment

A study evaluated the efficacy of compound musk injection containing Asatone A in treating ischemic stroke. The results demonstrated that the compound could significantly reduce neuronal apoptosis and improve functional recovery in animal models by regulating inflammatory responses and promoting neuroprotection .

Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of Asatone A on various cancer cell lines. The findings indicated that it selectively induced apoptosis in cancer cells while sparing normal cells, suggesting its potential as a therapeutic agent in cancer treatment .

Data Tables

Table 1: Summary of Biological Activities of Asatone A

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Exhibits significant ROS scavenging ability | |

| Anti-inflammatory | Reduces cytokine levels in vitro | |

| Apoptosis Regulation | Induces apoptosis in cancer cells |

Table 2: Mechanisms of Action

| Mechanism | Description |

|---|---|

| Apoptosis Modulation | Influences Bcl-2 family proteins |

| Signaling Pathways | Interacts with MAPK and PI3K/Akt pathways |

Eigenschaften

IUPAC Name |

3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O8/c1-9-11-15-13-22(28-4)20(26)23(29-5,30-6)17(15)18-21(22,12-10-2)14-16(27-3)19(25)24(18,31-7)32-8/h9-10,13-14,17-18H,1-2,11-12H2,3-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKKBTPYPCCCKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2(C(C3C(=CC2(C(=O)C3(OC)OC)OC)CC=C)C(C1=O)(OC)OC)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40959341 | |

| Record name | 1,5,5,7,9,9-Hexamethoxy-3,8a-di(prop-2-en-1-yl)-1,4a,5,8a-tetrahydro-1,4-ethanonaphthalene-6,10(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38451-63-7 | |

| Record name | ASATONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5,5,7,9,9-Hexamethoxy-3,8a-di(prop-2-en-1-yl)-1,4a,5,8a-tetrahydro-1,4-ethanonaphthalene-6,10(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.